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Compound of Interest

Compound Name: 3-(1H-imidazol-2-yl)aniline

Cat. No.: B071251 Get Quote

Technical Guide: 3-(1H-imidazol-2-yl)aniline
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 3-(1H-imidazol-2-yl)aniline, a

heterocyclic amine of interest in medicinal chemistry and materials science. While detailed

experimental data for this specific compound is limited in publicly accessible literature, this

document consolidates available information, including its chemical identity and predicted

physicochemical properties. Furthermore, it presents a general, representative experimental

protocol for the synthesis of 2-arylimidazoles, the chemical class to which 3-(1H-imidazol-2-
yl)aniline belongs. The guide also discusses the broader significance of the 2-arylimidazole

scaffold in drug discovery, providing context for the potential applications of this compound.

This document aims to serve as a valuable resource for researchers and professionals

engaged in the exploration and utilization of novel chemical entities.

Chemical Identity and Molecular Structure
3-(1H-imidazol-2-yl)aniline is a chemical compound featuring a phenyl ring substituted with an

amino group at the meta-position relative to a 1H-imidazol-2-yl group.

Chemical Structure:
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Figure 1. Molecular Structure of 3-(1H-imidazol-2-yl)aniline.

Table 1: Chemical Identifiers

Identifier Value

CAS Number 161887-05-4[1]

Molecular Formula C₉H₉N₃[1]

Molecular Weight 159.19 g/mol [1]

Synonyms
3-(2-Imidazolyl)aniline, 3-(1H-IMIDAZOL-2-YL)-

PHENYLAMINE[1]

SMILES NC1=CC=CC(C2=NC=CN2)=C1[1]

Physicochemical Properties
Detailed experimental data on the physicochemical properties of 3-(1H-imidazol-2-yl)aniline
are not readily available. The following table summarizes computationally predicted properties,

which can serve as a preliminary guide for experimental design.

Table 2: Predicted Physicochemical Properties
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Property Value Source

Topological Polar Surface Area

(TPSA)
54.7 Å² ChemScene[1]

LogP (octanol-water partition

coefficient)
1.6589 ChemScene[1]

Hydrogen Bond Donors 2 ChemScene[1]

Hydrogen Bond Acceptors 2 ChemScene[1]

Rotatable Bonds 1 ChemScene[1]

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 3-(1H-imidazol-2-yl)aniline
is not widely published, several general methods for the synthesis of 2-arylimidazoles are well-

established. These methods can be adapted for the preparation of the target compound.

General Experimental Protocol for the Synthesis of 2-
Arylimidazoles
The following is a representative protocol for the synthesis of 2-arylimidazoles via the

condensation of an aryl aldehyde, a 1,2-dicarbonyl compound (such as glyoxal or benzil), and

ammonia or an ammonium salt. This method, often referred to as the Radziszewski or Debus-

Radziszewski reaction, is a common approach for constructing the imidazole ring.

Reaction Scheme:

An aryl aldehyde (in this case, 3-nitrobenzaldehyde, which can be subsequently reduced to the

aniline) reacts with a dicarbonyl compound and a source of ammonia to form the substituted

imidazole.

Materials:

3-Nitrobenzaldehyde

Glyoxal (40% aqueous solution) or Benzil
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Ammonium acetate or aqueous ammonia

Ethanol or Methanol

Glacial acetic acid (optional, as catalyst)

Procedure:

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic

stirrer, dissolve the aryl aldehyde (1 equivalent) in a suitable solvent such as ethanol or

methanol.

Addition of Reagents: To this solution, add the 1,2-dicarbonyl compound (1 equivalent) and a

source of ammonia, typically ammonium acetate (2-3 equivalents).

Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The

progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature.

The solvent may be removed under reduced pressure. The residue is then treated with

water, and the pH is adjusted with a base (e.g., sodium bicarbonate) to precipitate the

product.

Purification: The crude product can be collected by filtration, washed with water, and dried.

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol,

methanol, or ethyl acetate) or by column chromatography on silica gel.

Subsequent Reduction to Aniline:

The resulting nitro-substituted 2-arylimidazole can be reduced to the corresponding aniline (the

target compound) using standard reduction methods, such as catalytic hydrogenation (e.g., H₂

gas with a Pd/C catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂) in an acidic

medium.

Spectroscopic Characterization (Expected)
While specific spectra for 3-(1H-imidazol-2-yl)aniline are not available, the following are the

expected spectroscopic features based on its structure and data from analogous compounds:
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¹H NMR: The spectrum would be expected to show signals corresponding to the protons on

the aniline ring (typically in the aromatic region of 6.5-8.0 ppm), the protons on the imidazole

ring (around 7.0-8.0 ppm), and a broad singlet for the NH proton of the imidazole and the

NH₂ protons of the aniline group, which are exchangeable with D₂O.

¹³C NMR: The spectrum would display signals for the nine carbon atoms. The carbons of the

aromatic rings would appear in the range of 110-150 ppm.

IR Spectroscopy: Characteristic absorption bands would be expected for N-H stretching of

the amine and imidazole (around 3200-3400 cm⁻¹), C-N stretching, and C=N stretching of

the imidazole ring (around 1500-1650 cm⁻¹), as well as aromatic C-H and C=C stretching.

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺)

corresponding to the molecular weight of the compound (159.19 g/mol ).

Applications in Research and Drug Development
The imidazole nucleus is a privileged scaffold in medicinal chemistry due to its ability to engage

in various biological interactions, including hydrogen bonding and coordination with metal ions.

[2] The 2-arylimidazole motif, in particular, is a core component of numerous biologically active

molecules with a wide range of therapeutic applications.

Potential Therapeutic Areas:

Anticancer Agents: Many 2-arylimidazole derivatives have been investigated as inhibitors of

various kinases, which are crucial targets in cancer therapy.

Antimicrobial Agents: The imidazole scaffold is present in several antifungal and antibacterial

drugs. Derivatives of 2-arylimidazoles have shown promising activity against various

microbial strains.[3]

Anti-inflammatory and Analgesic Agents: The structural features of 2-arylimidazoles make

them candidates for the development of new anti-inflammatory and analgesic drugs.[2]

Antiviral Agents: Certain benzimidazole derivatives, which are structurally related to 2-

arylimidazoles, have been explored for their potential against viruses like HCV.[4]
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The presence of a reactive aniline group in 3-(1H-imidazol-2-yl)aniline provides a convenient

handle for further chemical modifications, allowing for the synthesis of a diverse library of

compounds for screening in various drug discovery programs.

Workflow and Pathway Diagrams
Due to the limited information on the specific biological pathways involving 3-(1H-imidazol-2-
yl)aniline, a general synthetic workflow for 2-arylimidazoles is presented below. This diagram

illustrates a common synthetic route that can be adapted for the preparation of the target

compound and its derivatives.

Starting Materials Synthetic Process Products

Aryl Aldehyde
(e.g., 3-Nitrobenzaldehyde)

Condensation Reaction
(Radziszewski Synthesis)

1,2-Dicarbonyl Compound
(e.g., Glyoxal)

Ammonia Source
(e.g., Ammonium Acetate)

2-(3-Nitrophenyl)-1H-imidazole

Reduction of Nitro Group 3-(1H-imidazol-2-yl)aniline
(Final Product)

Click to download full resolution via product page

Caption: General synthetic workflow for 3-(1H-imidazol-2-yl)aniline.

Conclusion
3-(1H-imidazol-2-yl)aniline represents a valuable building block for the synthesis of novel

compounds with potential applications in drug discovery and materials science. While there is a

scarcity of detailed experimental data for this specific molecule, this guide provides a

foundational understanding of its properties and potential. The general synthetic protocols and

the discussion of the broader biological significance of the 2-arylimidazole scaffold offer a
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starting point for researchers interested in exploring the chemical and biological space of this

and related compounds. Further research is warranted to fully elucidate the experimental

properties and therapeutic potential of 3-(1H-imidazol-2-yl)aniline.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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